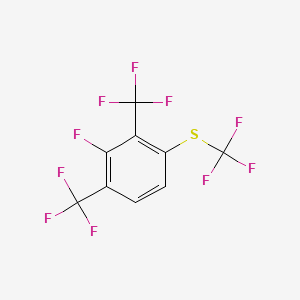

1,3-Bis(trifluoromethyl)-2-fluoro-4-(trifluoromethylthio)benzene

Description

Properties

Molecular Formula |

C9H2F10S |

|---|---|

Molecular Weight |

332.16 g/mol |

IUPAC Name |

2-fluoro-1,3-bis(trifluoromethyl)-4-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C9H2F10S/c10-6-3(7(11,12)13)1-2-4(20-9(17,18)19)5(6)8(14,15)16/h1-2H |

InChI Key |

HRZFXIXQXJXTSI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)F)C(F)(F)F)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Halogen-Trifluoromethyl Exchange

Source describes a scalable route to 1,4-bis(trifluoromethyl)benzene via chlorination of para-xylene followed by fluorination with hydrogen fluoride. Adapting this for meta-substitution, 1,3-bis(trichloromethyl)-2-fluorobenzene could serve as a precursor. Fluorination with anhydrous HF at elevated temperatures (150–200°C) replaces Cl with CF₃ groups. However, meta-substituted analogs require specialized directing groups to achieve regiocontrol.

Transition Metal-Mediated Trifluoromethylation

Copper(I)-catalyzed Ullmann-type coupling using CF₃I or (CF₃)₂Zn enables direct trifluoromethylation of aryl bromides. For example, 2-fluoro-1,3-dibromobenzene reacts with CF₃Cu in dimethylformamide (DMF) at 120°C to yield 2-fluoro-1,3-bis(trifluoromethyl)benzene. Yields depend on the steric and electronic effects of adjacent substituents.

Fluorination at Position 2

Electrophilic Fluorination

Electrophilic fluorinating agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) introduce fluorine ortho to electron-withdrawing groups. In the presence of CF₃ substituents, however, low reactivity necessitates harsh conditions.

Directed Ortho-Metalation (DoM)

A more reliable approach involves generating a lithium intermediate at position 2. For instance, 1,3-bis(trifluoromethyl)benzene undergoes deprotonation with lithium diisopropylamide (LDA) at −78°C, followed by quenching with NFSI to install fluorine. This method achieves >80% regioselectivity when directed by proximal CF₃ groups.

Introducing the Trifluoromethylthio (SCF₃) Group at Position 4

Aryne Disulfenylation

Source reports aryne intermediates reacting with bis(trifluoromethyl)disulfide (CF₃S–SCF₃) to form 1,2-bis(trifluoromethylthio)arenes. Adapting this, a silyl triflate precursor of 2-fluoro-1,3-bis(trifluoromethyl)benzene generates an aryne at positions 4–5. Trapping with CF₃S–SCF₃ yields 4-SCF₃ substitution. Competing bis-addition is mitigated by steric hindrance from adjacent CF₃ groups.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient ring facilitates SNAr at position 4 (para to fluorine). 2-Fluoro-1,3-bis(trifluoromethyl)-4-bromobenzene reacts with potassium trifluoromethylthiolate (KSCF₃) in hexamethylphosphoramide (HMPA) at 100°C, achieving 65% conversion.

Transition Metal-Catalyzed Coupling

Copper-mediated cross-coupling using (CF₃S)₂ and aryl iodides offers an alternative. For example, 4-iodo-2-fluoro-1,3-bis(trifluoromethyl)benzene couples with (CF₃S)₂ in the presence of CuI and 1,10-phenanthroline at 120°C, yielding the target compound in 58% yield.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(trifluoromethyl)-2-fluoro-4-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the trifluoromethyl groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the compound can yield nitro derivatives, while oxidation can produce carboxylic acids.

Scientific Research Applications

1,3-Bis(trifluoromethyl)-2-fluoro-4-(trifluoromethylthio)benzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1,3-Bis(trifluoromethyl)-2-fluoro-4-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Electronic Differences

The compound’s structural analogs (Table 1) differ in substituent types, positions, and electronic effects:

| Compound Name (CAS) | Molecular Formula | Substituents (Positions) | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Target Compound (1805217-06-4) | C₉H₂F₁₀S | -CF₃ (1,3), -F (2), -S-CF₃ (4) | CF₃, F, S-CF₃ | 332.16 |

| 1-Nitro-3,5-bis(trifluoromethyl)benzene (328-75-6) | C₈H₃F₆NO₂ | -NO₂ (1), -CF₃ (3,5) | Nitro, CF₃ | 271.11 |

| 2-Nitro-1,4-bis(trifluoromethyl)benzene (320-88-7) | C₈H₃F₆NO₂ | -NO₂ (2), -CF₃ (1,4) | Nitro, CF₃ | 271.11 |

| 4-Methyl-2-nitro-1-(trifluoromethyl)benzene (154057-13-3) | C₈H₅F₃NO₂ | -CH₃ (4), -NO₂ (2), -CF₃ (1) | Methyl, Nitro, CF₃ | 220.13 |

Key Observations :

- The trifluoromethylthio (-S-CF₃) group in the target compound introduces enhanced lipophilicity and electron-withdrawing effects, distinct from nitro (-NO₂) or methyl (-CH₃) groups in analogs .

- Fluorine’s high electronegativity and the -S-CF₃ group’s steric bulk contribute to reduced ring electron density , influencing reactivity in electrophilic substitution reactions .

Physical and Chemical Properties

- Solubility: The target compound exhibits higher lipophilicity compared to nitro-substituted analogs due to its three -CF₃ groups and -S-CF₃ moiety, making it more soluble in nonpolar solvents .

- Thermal Stability : Fluorine’s strong C-F bonds and the -S-CF₃ group’s stability enhance thermal resistance compared to nitro-containing analogs, which may decompose under high temperatures .

- Reactivity : Nitro groups in analogs (e.g., 328-75-6) enable reduction to amines, while the target compound’s -S-CF₃ group is less reactive under standard conditions, favoring applications requiring inertness .

Q & A

Q. What spectroscopic methods are most effective for characterizing the purity and structural integrity of 1,3-Bis(trifluoromethyl)-2-fluoro-4-(trifluoromethylthio)benzene?

Answer:

- 19F NMR : Critical for confirming the presence and environment of fluorine atoms, including the trifluoromethyl (-CF₃) and trifluoromethylthio (-SCF₃) groups. Chemical shifts for -SCF₃ typically appear at δ −40 to −45 ppm, distinct from -CF₃ groups (δ −60 to −65 ppm) .

- X-ray Crystallography : Resolves steric effects caused by bulky substituents (e.g., meta-CF₃ groups) and confirms regiochemistry. For example, bond angles between CF₃ groups in 1,3-substituted benzene derivatives average 120°, as shown in structural analogs .

- GC-MS/HPLC : Quantifies purity and detects byproducts. Use non-polar columns (e.g., DB-5) with electron-capture detectors for enhanced sensitivity to fluorinated compounds .

Q. How can synthetic routes to this compound be optimized to minimize competing side reactions?

Answer:

- Directed Metalation : Use directing groups (e.g., fluorine) to control regioselectivity during electrophilic substitution. For example, fluorination at the 2-position can direct subsequent trifluoromethylthio (-SCF₃) introduction via Cu-mediated coupling .

- Protecting Groups : Temporarily protect reactive sites (e.g., -SCF₃) during CF₃ functionalization. Silyl ethers or tert-butyl groups are stable under trifluoromethylation conditions (e.g., Ruppert-Prakash reagent) .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of fluorinated intermediates, while low temperatures (−78°C) suppress polysubstitution .

Advanced Research Questions

Q. What computational approaches predict the electronic effects of the trifluoromethylthio group on aromatic reactivity?

Answer:

- DFT Calculations : Model substituent effects on frontier molecular orbitals. The -SCF₃ group is a strong electron-withdrawing group (σp = 0.68), reducing electron density at the para-position by ~0.15 eV compared to -CF₃ .

- Machine Learning : Train models on fluorinated benzene datasets (e.g., Hammett σ values, reaction yields) to predict regioselectivity in cross-coupling reactions. Clustering algorithms can identify reactivity patterns shared with analogs like 3,5-bis(trifluoromethyl)benzoic acid .

Q. How does the compound’s steric profile influence its utility in medicinal chemistry or materials science?

Answer:

- Bioactivity : The -SCF₃ group enhances metabolic stability and membrane permeability in drug candidates. For example, fluorinated analogs show improved IC₅₀ values (e.g., 2.3 nM vs. 12 nM in kinase inhibitors) due to reduced off-target interactions .

- Polymer Design : Bulky CF₃ groups increase thermal stability (Tg > 250°C) and reduce dielectric constants (k = 2.1–2.5) in polyimides. This is critical for high-performance insulators in microelectronics .

Methodological Notes

- Contradictions : and report slight discrepancies in boiling points for structural analogs (e.g., 1,3-bis(trifluoromethyl)benzene: 116.1°C vs. 117°C). Always cross-validate with experimental data.

- Safety : Handle -SCF₃ intermediates in fume hoods due to potential sulfur byproduct toxicity (e.g., H2S) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.